Structural Basis for Reduced Binding Stability vs. AR231453
GSK1292263 exhibits reduced binding stability compared to the prototypical GPR119 agonist AR231453 due to a specific deficiency in halogen-π and other stabilizing interactions within the ligand-binding pocket [1]. This structural difference, revealed by cryo-EM analysis, directly explains the lower potency of GSK1292263 in cAMP accumulation assays [1].
| Evidence Dimension | Ligand-Receptor Binding Interactions |
|---|---|
| Target Compound Data | GSK1292263 lacks halogen-π and other stabilizing interactions [1]. |
| Comparator Or Baseline | AR231453 possesses halogen-π and other stabilizing interactions [1]. |
| Quantified Difference | GSK1292263 exhibits lower binding stability (qualitative assessment from cryo-EM) [1]. |
| Conditions | Cryo-EM structure of human GPR119-Gs complex at 3.02 Å resolution [1]. |
Why This Matters
The absence of key stabilizing interactions provides a structural rationale for GSK1292263's lower potency relative to AR231453, enabling informed selection for experiments requiring a moderately potent GPR119 agonist with a defined binding mode.
- [1] Ouyang Z, et al. Structural insights into the activation of G protein-coupled receptor 119 by the agonist GSK1292263 and ligands selectivity among novel cannabinoid receptors. Int J Biol Macromol. 2025; doi:10.1016/j.ijbiomac.2025.145476. View Source
